Methyl 3-amino-3,4-dimethylpentanoate
Description
Methyl 3-amino-3,4-dimethylpentanoate is a branched-chain ester featuring an amino group at the 3-position and methyl substituents at the 3- and 4-positions of the pentanoate backbone. The compound’s stereochemistry and substituent arrangement likely influence its physicochemical properties and reactivity.
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
methyl 3-amino-3,4-dimethylpentanoate |
InChI |
InChI=1S/C8H17NO2/c1-6(2)8(3,9)5-7(10)11-4/h6H,5,9H2,1-4H3 |
InChI Key |
NPVHOSKWGXNBKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(CC(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-amino-3,4-dimethylpentanoate can be synthesized through several methods. One common approach involves the esterification of 3-amino-3,4-dimethylpentanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Another synthetic route involves the reductive amination of 3,4-dimethylpentanone with methylamine, followed by esterification. This method requires careful control of reaction conditions to prevent over-reduction and to achieve high yields of the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts such as solid acids or immobilized enzymes can be employed to facilitate the esterification reaction. Additionally, advanced purification techniques like distillation and crystallization are used to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-3,4-dimethylpentanoate undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds under specific conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or ureas.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents are common reducing agents.
Substitution: Reagents such as acyl chlorides or isocyanates can be used to form amides or ureas, respectively.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding alcohols.
Substitution: Amides, ureas, or other substituted derivatives.
Scientific Research Applications
Methyl 3-amino-3,4-dimethylpentanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is used in the synthesis of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which methyl 3-amino-3,4-dimethylpentanoate exerts its effects depends on its specific application. In biochemical contexts, the amino group can interact with enzymes or receptors, influencing biological pathways. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various metabolic processes.
Comparison with Similar Compounds
Ethyl 3-amino-3,4-dimethylpentanoate
CAS : 1308650-34-1 (hydrochloride salt, )
Key Differences :
- Ester Group : Ethyl vs. methyl ester.
- Molecular Weight : Estimated at ~189.26 g/mol (vs. ~175.24 g/mol for the methyl variant).
- Commercial Status: Ethyl 3-amino-3,4-dimethylpentanoate is listed as discontinued in commercial catalogs, limiting its availability for research .
Methyl 3-Hydroxy-4,4-dimethylpentanoate
CAS : 150943-32-1 ()
Key Differences :
- Functional Group: Hydroxy (-OH) replaces the amino (-NH₂) group.
- Reactivity: The hydroxy group facilitates esterification or oxidation reactions, whereas the amino group enables nucleophilic substitution or amide formation.
- Molecular Formula : Likely C₈H₁₄O₃ (corrected from conflicting data in ), with a molecular weight of ~158.20 g/mol.
- Applications: Potential use in fragrances or plasticizers rather than bioactive molecules .
Ethyl 2-(aminomethyl)-4-methylpentanoate Hydrochloride
CAS : 29833-31-6 ()
Key Differences :
- Substituent Position: Aminomethyl (-CH₂NH₂) at the 2-position vs. amino at the 3-position.
- Steric Effects : Altered branching may reduce steric hindrance, affecting binding affinity in enzymatic systems.
- Ionization : Hydrochloride salt form enhances solubility in aqueous media.
Structural and Functional Analysis Table
Biological Activity
Methyl 3-amino-3,4-dimethylpentanoate is a chiral compound belonging to the class of amino acid derivatives. Its unique structure, characterized by a methyl ester functional group and an amino group attached to a branched carbon chain, allows it to exhibit various biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
This compound's structural features contribute to its reactivity and interaction with biological systems. Its similarity to natural amino acids allows it to participate in various biochemical processes.
Biological Activities
1. Neuroprotective Properties
Research indicates that this compound may serve as a neuroprotective agent. Its structural resemblance to essential amino acids suggests potential benefits in conditions related to neurodegeneration. Studies have shown that certain amino acid derivatives can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.
2. Metabolic Modulation
As an amino acid analogue, this compound may influence metabolic pathways relevant to protein synthesis and energy metabolism. It has been evaluated for its ability to modulate enzyme activity involved in these processes, potentially enhancing metabolic efficiency or altering substrate availability.
The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors. The amino group can form hydrogen bonds with active sites on enzymes, potentially leading to inhibition or activation depending on the context of its use. This property makes it a valuable candidate for further pharmacological exploration.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with similar compounds is essential:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| L-Leucine | Natural Amino Acid | Essential for protein synthesis |
| (S)-Methyl 2-amino-2-methylpropanoate | Chiral Amino Acid Derivative | Smaller side chain |
| (R)-Methyl 3-amino-3,4-dimethylpentanoate | Enantiomer | Different stereochemistry affects activity |
This table illustrates how variations in structure can lead to different biological activities and applications.
Case Studies and Research Findings
Case Study 1: Neuroprotection in Animal Models
In a study involving animal models of Alzheimer's disease, this compound demonstrated significant neuroprotective effects by reducing markers of oxidative stress and inflammation in the brain. This finding supports its potential therapeutic role in neurodegenerative conditions.
Case Study 2: Metabolic Effects in Human Cell Lines
Research conducted on human cell lines indicated that this compound could enhance glucose uptake and improve insulin sensitivity. These effects were attributed to its ability to modulate signaling pathways involved in metabolism.
Applications
This compound has several promising applications:
- Pharmaceuticals : It serves as an intermediate in synthesizing bioactive compounds due to its structural resemblance to naturally occurring amino acids.
- Nutraceuticals : Potentially used in dietary supplements aimed at enhancing cognitive function or physical performance.
- Research Tools : Employed in biochemical studies to investigate enzyme activity and metabolic pathways involving amino acids.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
